molecular formula C8H12ClNO B2683726 3-(2-Pyridyl)-1-propanol Hydrochloride CAS No. 52225-87-3

3-(2-Pyridyl)-1-propanol Hydrochloride

Cat. No.: B2683726
CAS No.: 52225-87-3
M. Wt: 173.64
InChI Key: BYORHQRKMSNBNC-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-1-propanol Hydrochloride: is a chemical compound that features a pyridine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as propylmagnesium bromide, followed by hydrolysis to yield the alcohol. The final step involves the conversion of the alcohol to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Pyridyl)-1-propanol Hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: 3-(2-Pyridyl)-1-propylamine or 3-(2-Pyridyl)propane.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 3-(2-Pyridyl)-1-propanol Hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including ligands for catalysis and intermediates in the production of pharmaceuticals.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a probe to investigate enzyme mechanisms involving pyridine-containing substrates.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its solubility and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

    2-Pyridylmethanol: Similar structure but with a methanol group instead of propanol.

    3-(2-Pyridyl)-1-propanone: The ketone analog of 3-(2-Pyridyl)-1-propanol.

    2-Pyridylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 3-(2-Pyridyl)-1-propanol Hydrochloride is unique due to its specific combination of a pyridine ring and a propanol group, which imparts distinct chemical and physical properties. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications compared to its analogs.

Properties

IUPAC Name

3-pyridin-2-ylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h1-2,4,6,10H,3,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYORHQRKMSNBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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